

LLY-507: A Potent and Selective Inhibitor of SMYD2 Methyltransferase

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Compound of Interest		
Compound Name:	LLY-507	
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A comprehensive guide to the selectivity profile of **LLY-507**, its mechanism of action, and the experimental protocols used for its characterization. Intended for researchers, scientists, and drug development professionals, this guide provides an objective comparison of **LLY-507**'s performance against other methyltransferases, supported by experimental data.

LLY-507 is a potent and highly selective small-molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2).[1] SMYD2 is an enzyme that catalyzes the transfer of a methyl group to a lysine residue on a protein substrate, a post-translational modification that plays a crucial role in regulating various cellular processes. Dysregulation of SMYD2 activity has been implicated in the development and progression of several cancers, making it an attractive therapeutic target. LLY-507 has emerged as a valuable chemical probe for elucidating the biological functions of SMYD2 and as a potential starting point for the development of novel anti-cancer therapies.

Selectivity Profile of LLY-507

A key attribute of a high-quality chemical probe is its selectivity for the intended target over other related proteins. **LLY-507** has been extensively profiled against a broad panel of human methyltransferases to determine its selectivity. The data consistently demonstrates that **LLY-507** is exceptionally selective for SMYD2.

In a comprehensive study, **LLY-507** was tested against 25 other methyltransferases, including histone lysine methyltransferases, protein arginine methyltransferases, and a DNA



methyltransferase. The results show that **LLY-507** has more than 100-fold selectivity for SMYD2 over all other methyltransferases tested.[1]

Table 1: Selectivity Profile of **LLY-507** Against a Panel of Methyltransferases



Methyltransfer ase	Substrate	% Inhibition at 1 μM LLY-507	% Inhibition at 10 μM LLY-507	% Inhibition at 50 μM LLY-507
SMYD2	p53 (361-380) peptide	>95%	>95%	>95%
SMYD3	H3 (1-25) peptide	<10%	<15%	<25%
SETD7	H3 (1-25) peptide	<5%	<10%	<15%
SETD8	H4 (1-25) peptide	<5%	<5%	<10%
G9a	H3 (1-25) peptide	<5%	<10%	<20%
GLP	H3 (1-25) peptide	<5%	<5%	<10%
SUV39H2	H3 (1-25) peptide	<5%	<5%	<5%
EZH2	H3 (1-25) peptide	<5%	<5%	<10%
PRMT1	H4 (1-25) peptide	<5%	<5%	<5%
PRMT3	H4 (1-25) peptide	<5%	<5%	<5%
PRMT5	H4 (1-25) a peptide	<5%	<10%	<15%
PRMT6	H3 (1-25) peptide	<5%	<5%	<5%
CARM1 (PRMT4)	H3 (1-25) peptide	<5%	<5%	<5%
DNMT1	Poly(dI-dC)	<5%	<5%	<10%



MLL1	H3 (1-25) peptide	<5%	<5%	<5%
MLL4	H3 (1-25) peptide	<5%	<5%	<5%
SETD2	H3 (30-45) peptide	<5%	<5%	<5%
SUV4-20H1	H4 (1-25) peptide	<5%	<10%	<15%
SUV4-20H2	H4 (1-25) peptide	<5%	<5%	<10%
DOT1L	H3 (73-88) peptide	<5%	<5%	<5%
ASH1L	H3 (1-25) peptide	<5%	<5%	<5%
NSD1	H3 (27-42) peptide	<5%	<5%	<5%
NSD2	H3 (27-42) peptide	<5%	<5%	<5%
SETMAR	H3 (1-25) peptide	<5%	<5%	<5%
NTCOMT	Norepinephrine	<5%	<5%	<5%

Note: The data presented is a summary based on publicly available information. The exact percentage of inhibition can be found in the supplementary materials of the cited primary research.

The potent and selective inhibition of SMYD2 by **LLY-507** is further highlighted by its IC50 values. The biochemical IC50 of **LLY-507** against SMYD2 is less than 15 nM when using a p53 peptide as a substrate and 31 nM with a histone H4 peptide.[2] In cellular assays, **LLY-507** inhibits the methylation of p53 at lysine 370 with an IC50 of approximately 0.6 μ M.[2]



Experimental Protocols

The selectivity of **LLY-507** was determined using a robust and widely accepted biochemical assay known as the Scintillation Proximity Assay (SPA). This method allows for the sensitive and high-throughput measurement of enzyme activity.

Scintillation Proximity Assay (SPA) for Methyltransferase Activity

Principle: The SPA is a homogeneous assay that relies on the proximity of a radiolabeled product to a scintillant-impregnated bead. In the context of methyltransferase assays, a biotinylated substrate peptide is used. The methyl donor, S-adenosyl-L-methionine (SAM), is radiolabeled with tritium ([³H]-SAM). When the methyltransferase (e.g., SMYD2) transfers the [³H]-methyl group from SAM to the biotinylated peptide, the resulting radiolabeled product can be captured by streptavidin-coated SPA beads. The beta particles emitted by the tritium can only travel a short distance in an aqueous environment. When the radiolabeled peptide is bound to the SPA bead, the beta particles excite the scintillant within the bead, producing light that can be detected by a scintillation counter. Unreacted [³H]-SAM in solution is too far from the beads to cause a signal, eliminating the need for a wash step.

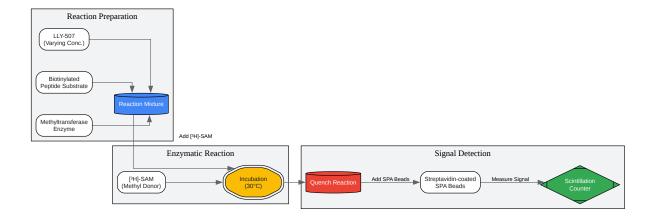
Detailed Protocol:

- Reaction Mixture Preparation: A reaction buffer is prepared containing the specific methyltransferase enzyme, the biotinylated peptide substrate at a concentration close to its Michaelis constant (Km), and the test compound (LLY-507) at various concentrations.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of [3H]-SAM.
- Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a specific period to allow for enzymatic methylation of the substrate.
- Quenching of Reaction: The reaction is stopped by the addition of a quench buffer, which typically contains a high concentration of non-radiolabeled SAM to outcompete the [3H]-SAM and halt further enzymatic activity.
- Capture of Product: Streptavidin-coated SPA beads are added to the quenched reaction mixture. The biotinylated and [3H]-methylated peptide product binds to the streptavidin on the



beads.

- Signal Detection: The mixture is then analyzed in a scintillation counter to measure the light emitted from the SPA beads. The intensity of the light signal is directly proportional to the amount of methylated product and thus the activity of the methyltransferase.
- Data Analysis: The percentage of inhibition by the test compound is calculated by comparing
 the signal in the presence of the compound to the signal of a control reaction without the
 inhibitor. IC50 values are determined by plotting the percentage of inhibition against a range
 of inhibitor concentrations.



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Scintillation Proximity Assay Workflow

SMYD2 Signaling Pathway and the Role of LLY-507







SMYD2 has been shown to methylate several non-histone proteins, thereby influencing a variety of cellular signaling pathways. One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53.

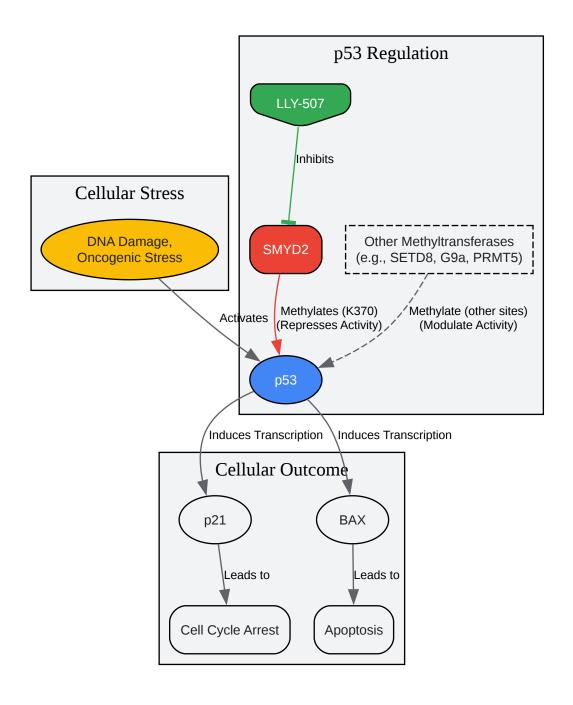
p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis (programmed cell death), and senescence in response to cellular stress, such as DNA damage. The activity of p53 is tightly regulated by numerous post-translational modifications, including methylation.

SMYD2 specifically methylates p53 at lysine 370 (K370). This methylation event has been demonstrated to repress the transcriptional activity of p53. By inhibiting the ability of p53 to bind to the promoter regions of its target genes, SMYD2-mediated methylation ultimately suppresses the tumor-suppressive functions of p53.

LLY-507, as a potent inhibitor of SMYD2, blocks the methylation of p53 at K370. This inhibition restores the transcriptional activity of p53, allowing it to induce the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.

Several other methyltransferases that were tested for **LLY-507** selectivity are also known to interact with the p53 pathway. For instance, SETD8 (SET8) can methylate p53 at lysine 382, which also leads to transcriptional repression. G9a and GLP (EHMT1) can dimethylate p53, and PRMT5 has been shown to be a novel modulator of p53 activity. The high selectivity of **LLY-507** for SMYD2 ensures that its effects on the p53 pathway are primarily mediated through the inhibition of SMYD2, making it a precise tool for studying this specific regulatory mechanism.





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SMYD2-p53 Signaling Pathway

In conclusion, **LLY-507** is a highly potent and selective inhibitor of SMYD2 methyltransferase. Its well-characterized selectivity profile, supported by robust biochemical data, establishes it as a valuable tool for investigating the biological roles of SMYD2, particularly in the context of cancer biology and the regulation of the p53 tumor suppressor pathway.



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References

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- 2. medchemexpress.com [medchemexpress.com]
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